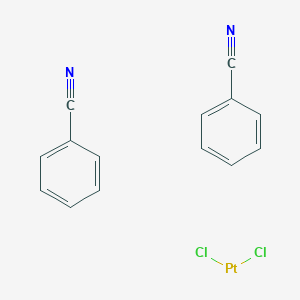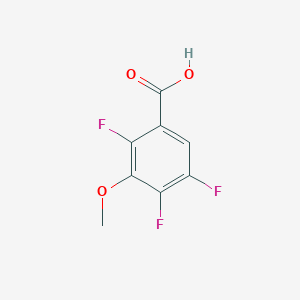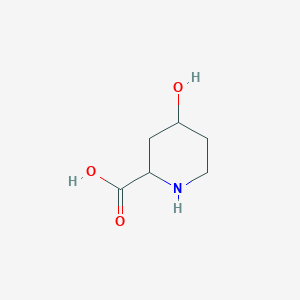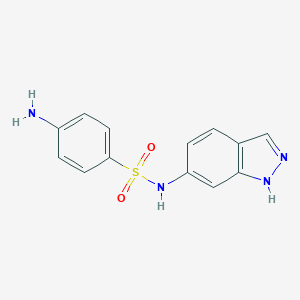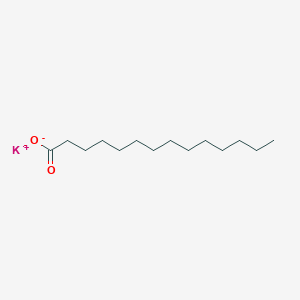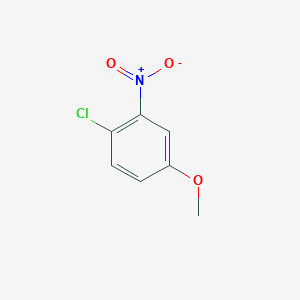
Rutheniumtribromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium tribromide (RuBr3) is a white crystalline solid compound belonging to the transition metal family. It is a highly reactive compound, which has a variety of applications in scientific research. Ruthenium tribromide is used in various types of research, such as organic synthesis, catalysis, and materials science. It is also used as an oxidizing agent in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antitumor-Medikamente
Rutheniumkomplexe sind eine wichtige Verbindungsgruppe für die Forschung und Entwicklung von Antitumor-Medikamenten . Sie sind in die klinische Forschung eingetreten und werden in der Monotherapie und Kombinationstherapie eingesetzt . Die Entwicklung von Rutheniumkomplexen hat sich von Einzelmolekül-Medikamenten zu Nanomedikamenten-Verabreichungssystemen entwickelt .
Photodynamische Therapie (PDT)
Rutheniumkomplexe haben reiche photophysikalische und photochemische Eigenschaften, die sie für die photodynamische Therapie geeignet machen . Dies ist eine Art von Therapie, die Licht verwendet, um einen Photosensibilisator zu aktivieren, der dann reaktive Sauerstoffspezies erzeugt, um Krebszellen abzutöten .
Photothermische Therapie (PTT)
Rutheniumkomplexe können auch in der photothermischen Therapie eingesetzt werden . Dies ist eine Art von Therapie, die Licht verwendet, um einen bestimmten Bereich aufzuheizen, wodurch die Zellen in diesem Bereich geschädigt werden .
Photoaktivierte Chemotherapie (PACT)
Rutheniumkomplexe können in der photoaktivierten Chemotherapie eingesetzt werden . Dies ist eine Art von Therapie, die Licht verwendet, um einen Chemotherapeutikum zu aktivieren, der dann Krebszellen abtötet .
Immuntherapie
Rutheniumkomplexe können in Kombination mit der Immuntherapie eingesetzt werden
Wirkmechanismus
Target of Action
Ruthenium complexes, including Ruthenium tribromide, have been shown to target multiple sites within cells. They have been found to interact with DNA, mitochondria, and the endoplasmic reticulum of cells . Some ruthenium complexes act on telomere DNA, interfere with replication and transcription of DNA, and inhibit related enzymes . They can also enter cells, probably facilitated by binding to plasma transferrin .
Mode of Action
Ruthenium complexes exert their effects through multiple mechanisms. They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . They also have the ability to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which is dependent on the cancer cell aggressiveness and the concentration of the complex .
Biochemical Pathways
Ruthenium complexes affect several biochemical pathways. They induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis . They also interfere with the Warburg effect, a metabolic pathway that is often upregulated in cancer cells . This effect consists of increasing glycolytic rates with production of lactate, even in the presence of oxygen .
Result of Action
Ruthenium complexes have shown remarkable antitumor activity. They possess various advantages over platinum drugs, such as potent efficacy, low toxicity, less drug resistance, and are expected to become a new generation of clinical metal antitumor drugs . They can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .
Action Environment
The action of ruthenium complexes can be influenced by environmental factors. For example, the highly reducing environment of a cancer cell can facilitate the “activation by reduction” mechanism speculated for many Ru(III) complexes . This means that the complexes are reduced to their more active Ru(II) form by cellular reductants such as ascorbate .
Safety and Hazards
Zukünftige Richtungen
Ruthenium complexes are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . The research on ruthenium antitumor drugs has not been limited to single chemotherapy drugs; other applications of ruthenium complexes have emerged such as in combination therapy .
Biochemische Analyse
Biochemical Properties
Ruthenium tribromide has been found to interact with various biomolecules, including enzymes and proteins . For instance, Ruthenium tribromide complexes have been reported to interact with DNA, albumin, and apotransferrin . These interactions could potentially influence the biochemical reactions in which Ruthenium tribromide is involved.
Cellular Effects
Ruthenium tribromide has been observed to have significant effects on various types of cells and cellular processes . For example, Ruthenium tribromide complexes have been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . This suggests that Ruthenium tribromide could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ruthenium tribromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Ruthenium tribromide complexes have been found to release reactive oxygen species intracellularly, which could potentially be involved in cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of Ruthenium tribromide have been observed to change over time in laboratory settings . For example, Ruthenium tribromide complexes have been found to maintain their cytotoxic effect on MCF-7 and HeLa cells . This suggests that Ruthenium tribromide could potentially have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Ruthenium tribromide have been observed to vary with different dosages in animal models
Metabolic Pathways
Ruthenium tribromide is involved in various metabolic pathways
Eigenschaften
IUPAC Name |
ruthenium(3+);tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXRHOISWEUST-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


